![molecular formula C16H20N2O2 B012928 N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide CAS No. 19795-11-0](/img/structure/B12928.png)
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide, commonly known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation (PE). However, Dapoxetine has also been studied for its potential use in other scientific research applications, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. This leads to an increase in the time it takes to ejaculate, which can help treat premature ejaculation.
Effets Biochimiques Et Physiologiques
Dapoxetine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of serotonin in the brain, which can help regulate mood and emotions. Dapoxetine has also been shown to decrease the levels of cortisol, a stress hormone, in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Dapoxetine has several advantages for use in lab experiments. It has a high degree of selectivity for the serotonin transporter, which makes it useful for studying the role of serotonin in various physiological processes. However, Dapoxetine also has limitations, such as its short half-life and rapid metabolism, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on Dapoxetine. One area of interest is its potential use in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of Dapoxetine and its potential side effects. Finally, there is a need for more research on the mechanism of action of Dapoxetine and its effects on serotonin and other neurotransmitters in the brain.
Conclusion
Dapoxetine is a selective serotonin reuptake inhibitor (N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide) used to treat premature ejaculation. However, it has also been studied for its potential use in other scientific research applications. Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. It has several advantages for use in lab experiments, but also has limitations. Further research is needed to understand the long-term effects of Dapoxetine and its potential use in the treatment of other conditions.
Applications De Recherche Scientifique
Dapoxetine has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Propriétés
Numéro CAS |
19795-11-0 |
|---|---|
Nom du produit |
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide |
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-18(2)9-5-8-17-16(20)14-10-12-6-3-4-7-13(12)11-15(14)19/h3-4,6-7,10-11,19H,5,8-9H2,1-2H3,(H,17,20) |
Clé InChI |
DFTPLSXMJPFUMX-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
SMILES canonique |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Autres numéros CAS |
19795-11-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

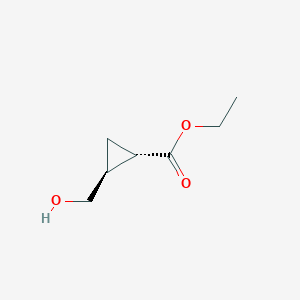
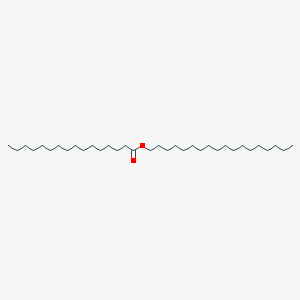
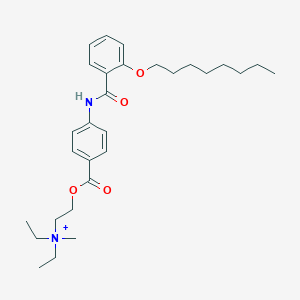
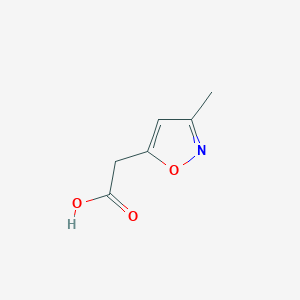
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
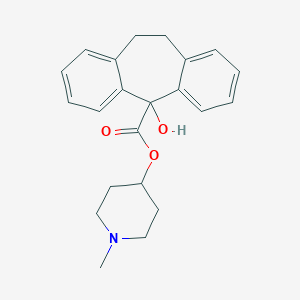
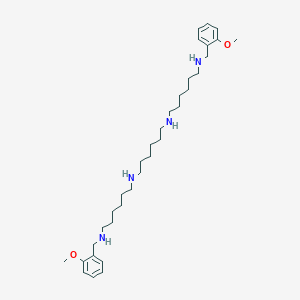
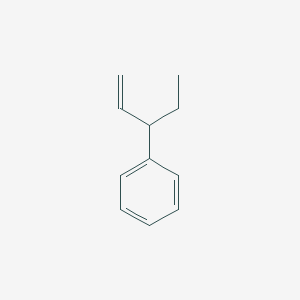
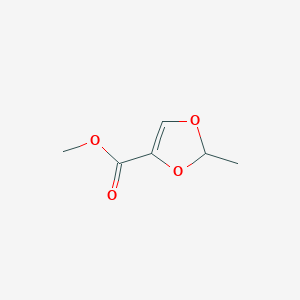
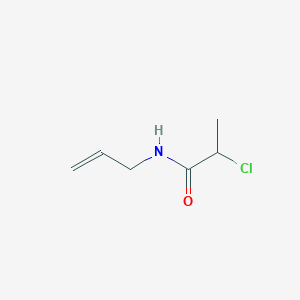
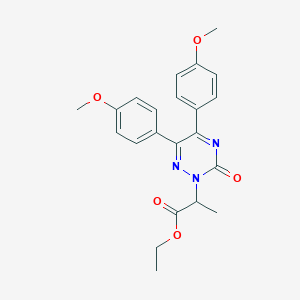
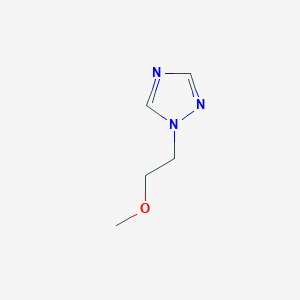
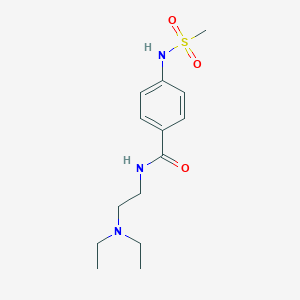
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)